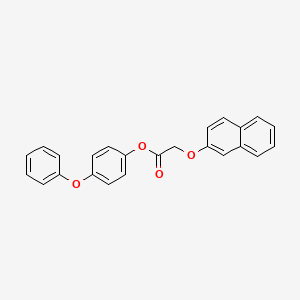

2-(naphtalène-2-yloxy)acétate de 4-phénoxyphényle

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-Phenoxyphenyl 2-(naphthalen-2-yloxy)acetate is an organic compound that features a phenoxyphenyl group and a naphthalen-2-yloxy group linked by an acetate moiety

Applications De Recherche Scientifique

Medicinal Chemistry

Pharmaceutical Research

The compound has garnered attention in pharmaceutical research due to its potential as a therapeutic agent. It is being investigated for its interactions with biological targets, particularly enzymes involved in inflammatory pathways and cellular signaling mechanisms. Preliminary studies suggest that 4-Phenoxyphenyl 2-(naphthalen-2-yloxy)acetate may exhibit binding affinity towards these targets, indicating its potential role in drug development for conditions such as obesity, dyslipidemia, and type 2 diabetes mellitus .

Dual Modulators

Recent findings highlight the compound's utility as a dual modulator of acetyl-CoA carboxylases (ACCs) and peroxisome proliferator-activated receptors (PPARs). These targets are crucial in metabolic syndrome-related diseases. The structure-activity relationship studies have led to the identification of derivatives that show promising ACC-inhibitory and PPAR-activating activities, positioning them as candidates for therapeutic lipid control .

Organic Synthesis

Building Block in Synthesis

4-Phenoxyphenyl 2-(naphthalen-2-yloxy)acetate serves as an important building block in organic synthesis. Its ability to undergo nucleophilic substitutions and esterification reactions makes it a valuable intermediate for creating more complex organic molecules. The acetate group facilitates hydrolysis reactions, allowing for the release of acetic acid and phenolic compounds, which can be further utilized in synthetic pathways.

Biological Interaction Studies

Binding Affinity Studies

Research into the binding properties of 4-Phenoxyphenyl 2-(naphthalen-2-yloxy)acetate has shown that it may interact with various biological receptors and enzymes. Techniques such as molecular docking and binding assays are being employed to elucidate these interactions comprehensively. Understanding these binding profiles is essential for assessing the compound's therapeutic potential.

Comparative Analysis with Related Compounds

The following table summarizes structural comparisons between 4-Phenoxyphenyl 2-(naphthalen-2-yloxy)acetate and similar compounds:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| 4-Phenoxyphenyl 2-(naphthalen-2-yloxy)acetate | Biphenyl | Contains both phenoxy and naphthalene groups |

| Biphenyl-4-yl (naphthalen-2-yloxy)acetate | Biphenyl | Lacks additional phenoxy group |

| 4-Methyl-2-oxo-2H-chromen-7-yl 2-(naphthalen-2-yloxy)acetate | Coumarin derivative | Incorporates a coumarin structure |

| Phenoxyacetic Acid Derivatives | Varies | Different alkyl substitutions on the phenoxy group |

This comparison illustrates the unique structural elements of 4-Phenoxyphenyl 2-(naphthalen-2-yloxy)acetate that may enhance its biological activity compared to related compounds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-Phenoxyphenyl 2-(naphthalen-2-yloxy)acetate typically involves the esterification of 4-phenoxyphenol with 2-(naphthalen-2-yloxy)acetic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely follow similar principles as laboratory-scale synthesis, with optimizations for yield, purity, and cost-effectiveness.

Analyse Des Réactions Chimiques

Types of Reactions

4-Phenoxyphenyl 2-(naphthalen-2-yloxy)acetate can undergo various chemical reactions, including:

Oxidation: The phenoxy and naphthalen-2-yloxy groups can be oxidized under strong oxidative conditions.

Reduction: The ester linkage can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The aromatic rings can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Major Products

Oxidation: Phenoxyphenyl and naphthalen-2-yloxy carboxylic acids.

Reduction: 4-Phenoxyphenyl 2-(naphthalen-2-yloxy)ethanol.

Substitution: Halogenated derivatives of the aromatic rings.

Mécanisme D'action

The mechanism of action of 4-Phenoxyphenyl 2-(naphthalen-2-yloxy)acetate is not fully understood. it is believed to interact with specific molecular targets through its aromatic rings and ester linkage. These interactions may involve binding to enzymes or receptors, leading to modulation of biochemical pathways.

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Methoxyphenyl 2-(naphthalen-2-yloxy)acetate

- 2-(Naphthalen-2-yloxy)-N0-[2-(naphthalen-2-yloxy)acetyl]acetohydrazide

Uniqueness

Its structure allows for diverse chemical modifications and interactions, making it a versatile compound in research and industrial applications .

Activité Biologique

4-Phenoxyphenyl 2-(naphthalen-2-yloxy)acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article delves into the compound's biological activity, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

Chemical Structure and Properties

4-Phenoxyphenyl 2-(naphthalen-2-yloxy)acetate features a unique structural arrangement that may enhance its biological properties. The presence of phenoxy and naphthalene moieties suggests potential interactions with various biological targets.

The compound is believed to exert its effects through several mechanisms, including:

- Inhibition of Enzymatic Activity : Similar compounds have shown inhibition against enzymes like squalene synthase, which is crucial in cholesterol biosynthesis. This inhibition could potentially affect cellular proliferation in certain pathogens .

- Impact on Cell Signaling Pathways : The structural characteristics may allow it to interfere with key signaling pathways in cells, influencing processes such as apoptosis and inflammation.

Antimicrobial Activity

Research indicates that derivatives of this compound exhibit significant antimicrobial properties. For instance, compounds structurally related to 4-Phenoxyphenyl 2-(naphthalen-2-yloxy)acetate have demonstrated effectiveness against Toxoplasma gondii and Trypanosoma cruzi, with effective concentrations (EC50 values) reported in the low micromolar range (1.6 µM for T. gondii) .

Data Table: Biological Activity Summary

| Activity | Target Organism | EC50 (µM) | Reference |

|---|---|---|---|

| Squalene Synthase Inhibition | Toxoplasma gondii | 1.6 | |

| Squalene Synthase Inhibition | Trypanosoma cruzi | 5.4 | |

| Cytotoxicity | Various Cell Lines | >30 |

Study 1: Inhibition of Squalene Synthase

In a study focused on the synthesis and evaluation of fluorinated analogs of known squalene synthase inhibitors, researchers found that compounds similar to 4-Phenoxyphenyl 2-(naphthalen-2-yloxy)acetate exhibited potent inhibitory effects against T. gondii and T. cruzi. The study highlighted the importance of structural modifications in enhancing biological activity and reducing cytotoxicity .

Study 2: Anti-inflammatory Properties

Another investigation assessed the anti-inflammatory potential of phenoxy-substituted compounds, revealing that certain derivatives could inhibit cyclooxygenase-2 (COX-2), a key enzyme in inflammatory pathways. The introduction of phenoxy groups significantly improved both in vitro and in vivo activities, suggesting that similar modifications might enhance the therapeutic profile of 4-Phenoxyphenyl 2-(naphthalen-2-yloxy)acetate .

Propriétés

IUPAC Name |

(4-phenoxyphenyl) 2-naphthalen-2-yloxyacetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H18O4/c25-24(17-26-23-11-10-18-6-4-5-7-19(18)16-23)28-22-14-12-21(13-15-22)27-20-8-2-1-3-9-20/h1-16H,17H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSIIBONSRFQCDM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC2=CC=C(C=C2)OC(=O)COC3=CC4=CC=CC=C4C=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H18O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

370.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.